molecular formula C6H12S3 B15192442 cis-3,5-Diethyl-1,2,4-trithiolane CAS No. 38348-25-3

cis-3,5-Diethyl-1,2,4-trithiolane

Cat. No.: B15192442
CAS No.: 38348-25-3
M. Wt: 180.4 g/mol
InChI Key: WQXXXHMEBYGSBG-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3,5-Diethyl-1,2,4-trithiolane (CAS 54644-28-9) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₁₂S₃ and a molecular weight of 180.35 g/mol . It is characterized by a five-membered ring containing three sulfur atoms and two ethyl groups in the cis-configuration at positions 3 and 3. This compound is notable for its role in flavor and aroma profiles, particularly in Allium species (e.g., onions, chives) and Azadirachta plants, where it contributes to pungent, savory notes .

Properties

CAS No.

38348-25-3

Molecular Formula

C6H12S3

Molecular Weight

180.4 g/mol

IUPAC Name

(3S,5R)-3,5-diethyl-1,2,4-trithiolane

InChI

InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

WQXXXHMEBYGSBG-OLQVQODUSA-N

Isomeric SMILES

CC[C@@H]1S[C@@H](SS1)CC

Canonical SMILES

CCC1SC(SS1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Diethyl-1,2,4-trithiolane typically involves the reaction of diethyl sulfide with sulfur in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and advanced purification techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: cis-3,5-Diethyl-1,2,4-trithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-3,5-Diethyl-1,2,4-trithiolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-3,5-Diethyl-1,2,4-trithiolane involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms play a crucial role in its reactivity and interactions. It can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .

Comparison with Similar Compounds

3,5-Dimethyl-1,2,4-trithiolane

  • Molecular Formula : C₄H₈S₃
  • Key Differences :
    • Smaller methyl substituents reduce lipophilicity compared to ethyl groups.
    • Lower molecular weight (152.29 g/mol) results in higher volatility and a sharper odor profile.
    • Found in thermally processed foods (e.g., meats) but less prevalent in plants compared to diethyl analogs .

3,3,5,5-Tetramethyl-1,2,4-trithiolane

  • Molecular Formula : C₆H₁₂S₃
  • Key Differences :
    • Four methyl groups increase steric hindrance, reducing reactivity.
    • Similar molecular weight (180.35 g/mol) to the diethyl analog but distinct solubility due to branched structure .
Property This compound 3,5-Dimethyl-1,2,4-trithiolane 3,3,5,5-Tetramethyl-1,2,4-trithiolane
Molecular Weight 180.35 152.29 180.35
Substituents Ethyl Methyl Methyl (branched)
Odor Threshold Lower (stronger aroma) Higher Moderate
Natural Sources Allium, Azadirachta Processed foods Synthetic/rare in nature

Functional Analogs: Dithiolanes

cis-3,5-Dimethyl-1,2-dithiolan-4-one

  • Molecular Formula : C₅H₈OS₂
  • Key Differences :
    • A dithiolane (two sulfur atoms) with a ketone group, reducing sulfur-based reactivity.
    • Lower molecular weight (148.25 g/mol) and distinct flavor contribution (less pungent, more fruity) .
Property This compound cis-3,5-Dimethyl-1,2-dithiolan-4-one
Sulfur Atoms 3 2
Functional Group None Ketone
Flavor Profile Pungent, savory Fruity, mild

Q & A

Q. How can researchers identify and quantify cis-3,5-diethyl-1,2,4-trithiolane in plant matrices?

  • Methodological Answer : Use Headspace Solid-Phase Microextraction (HS-SPME) coupled with Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (GC×GC-TOF-MS) for volatile compound analysis. This technique resolves complex mixtures and distinguishes isomers by retention indices and spectral matching . For non-volatile derivatives, HPLC-DAD with C18 columns and methanol/water gradients can quantify related metabolites .

Q. What are the key spectroscopic and chromatographic characteristics of cis-3,5-diethyl-1,2,4-trithiolane?

  • Methodological Answer : Key identifiers include:
  • Molecular formula : C₆H₁₂S₃ (MW 180.35 g/mol) .
  • Refractive index : 1.558–1.570 (20°C) .
  • Retention indices : Use polar GC columns (e.g., DB-WAX) with temperature ramps for reproducible separation .
  • Mass spectral data : Base peak at m/z 180 (molecular ion) and fragments at m/z 145 (S₃ loss) .

Q. How should researchers ensure sample purity and handle cis-3,5-diethyl-1,2,4-trithiolane in experimental settings?

  • Methodological Answer : Verify purity (>95% by GC) using internal standards and confirm isomer ratios via GC×GC-TOF-MS . Store samples in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or isomerization .

Advanced Research Questions

Q. What methodologies resolve cis and trans isomers of 3,5-diethyl-1,2,4-trithiolane, and how do their properties differ?

  • Methodological Answer : Optimize chiral GC columns (e.g., β-cyclodextrin phases) or HPLC with chiral stationary phases for isomer separation. The cis isomer typically elutes earlier due to lower polarity. Spectroscopic differences (e.g., NMR coupling constants) and thermodynamic stability (e.g., trans isomer dominance at equilibrium) should be analyzed .

Q. What mechanistic insights explain the formation of cis-3,5-diethyl-1,2,4-trithiolane in Allium species?

  • Methodological Answer : Investigate enzymatic pathways involving cysteine sulfoxide lyases , which catalyze the breakdown of precursors like S-alk(en)yl cysteine sulfoxides. Use isotopic labeling (e.g., ³⁴S) and time-resolved GC-MS to track intermediate formation and reaction kinetics .

Q. How can electrochemical synthesis be optimized for regioselective production of cis-3,5-diethyl-1,2,4-trithiolane?

  • Methodological Answer : Explore electrochemical thiolane cyclization under controlled potentials (e.g., –1.2 V vs. Ag/AgCl) in aprotic solvents (e.g., DMF). Temperature modulation (e.g., 0°C vs. 25°C) influences isomer distribution, as lower temperatures favor kinetic cis products, while higher temperatures promote thermodynamic trans dominance .

Q. What statistical approaches link cis-3,5-diethyl-1,2,4-trithiolane to antioxidant activity in biological systems?

  • Methodological Answer : Perform multivariate analysis (e.g., Pearson correlation, PCA) on datasets combining GC-MS metabolite profiles (e.g., sulfur volatiles) and bioassay results (e.g., DPPH radical scavenging). In garlic studies, cis-3,5-diethyl-1,2,4-trithiolane showed strong positive correlations (r > 0.7) with antioxidant capacity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.